molecular formula C4H3BrClN3 B1292770 5-Bromo-4-chloropyrimidin-2-amine CAS No. 1044767-99-8

5-Bromo-4-chloropyrimidin-2-amine

Cat. No.: B1292770
CAS No.: 1044767-99-8
M. Wt: 208.44 g/mol
InChI Key: ZNHIZVRENCRAPA-UHFFFAOYSA-N
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Description

5-Bromo-4-chloropyrimidin-2-amine: is an organic compound with the molecular formula C₄H₃BrClN₃. It is a derivative of pyrimidine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3. This compound is of significant interest in various fields, including medicinal chemistry, due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

Target of Action

5-Bromo-4-chloropyrimidin-2-amine is a chemical compound that primarily targets the cell proliferation pathways . It is used in the synthesis of 2-aminopyridine derivatives, which are known to inhibit cyclin-dependent kinase 4 (CDK4) . CDK4 is a key regulator of cell cycle progression and its inhibition can lead to the suppression of cell proliferation .

Mode of Action

The compound interacts with its targets by nucleophilic substitution reactions . It is used to synthesize novel derivatives that can inhibit CDK4 . The inhibition of CDK4 can lead to cell cycle arrest, thereby preventing the proliferation of cells .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cell cycle progression pathway . By inhibiting CDK4, the compound can disrupt the normal progression of the cell cycle, leading to cell cycle arrest . This can have downstream effects on cell proliferation and growth .

Pharmacokinetics

The compound is known to bealmost insoluble in water , but soluble in some organic solvents . This suggests that its bioavailability may be influenced by factors such as the route of administration and the presence of certain solvents.

Result of Action

The primary result of the action of this compound is the inhibition of cell proliferation . By inhibiting CDK4, the compound can induce cell cycle arrest, which can prevent the proliferation of cells . This makes it a potential candidate for the treatment of proliferative diseases .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C . Exposure to light or inappropriate storage conditions could potentially affect its stability and efficacy .

Biochemical Analysis

Biochemical Properties

5-Bromo-4-chloropyrimidin-2-amine plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of pyrimidine Schiff bases. These Schiff bases exhibit a range of biological activities, including antibacterial and antifungal properties . The compound interacts with various enzymes and proteins during these reactions. For instance, it has been shown to interact with cyclin-dependent kinase 4 (cdk4) inhibitors, which are used in the treatment of cell proliferative disorders . The nature of these interactions involves the inhibition of cdk4 activity, leading to the suppression of cell proliferation.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the activity of cdk4, thereby affecting the cell cycle and reducing cell proliferation . Additionally, this compound can impact gene expression by altering the transcriptional activity of specific genes involved in cell growth and differentiation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of cdk4 activity, which is crucial for cell cycle progression . The compound binds to the active site of cdk4, preventing its interaction with cyclin D and subsequent phosphorylation of target proteins. This inhibition leads to cell cycle arrest and reduced cell proliferation. Additionally, this compound may also interact with other biomolecules, such as DNA and RNA, affecting their stability and function.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important factors to consider. This compound is stable under inert gas (nitrogen or argon) at temperatures between 2–8°C . Over time, its effects on cellular function may change due to degradation or other factors. Long-term studies have shown that this compound can maintain its inhibitory effects on cdk4 activity, although the extent of inhibition may decrease with prolonged exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits cdk4 activity and reduces cell proliferation without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including damage to normal cells and tissues. These threshold effects highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to the synthesis of pyrimidine derivatives. The compound interacts with enzymes such as cdk4, influencing metabolic flux and metabolite levels . Additionally, it may affect the activity of other enzymes involved in nucleotide metabolism, further impacting cellular processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within cells can influence its activity and effectiveness. For example, its interaction with cdk4 in the nucleus can lead to targeted inhibition of cell cycle progression.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the nucleus, where it interacts with cdk4 and other nuclear proteins . Targeting signals or post-translational modifications may direct this compound to specific compartments or organelles, enhancing its inhibitory effects on cell proliferation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-chloropyrimidin-2-amine typically involves the halogenation of pyrimidine derivatives. One common method starts with 2-amino-4-chloropyrimidine, which undergoes bromination to introduce the bromine atom at the 5-position. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane, under controlled temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-4-chloropyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or alkoxides in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Cross-coupling reactions: Palladium catalysts, bases (e.g., potassium carbonate), and ligands (e.g., triphenylphosphine) in solvents like tetrahydrofuran or dimethyl sulfoxide.

    Oxidation and reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Bromo-4-chloropyrimidin-2-amine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a kinase inhibitor, particularly in the development of cancer therapeutics. It is a key intermediate in the synthesis of drugs targeting cell proliferation pathways .

Industry: The compound is utilized in the production of advanced materials and specialty chemicals. Its derivatives are used in the formulation of dyes, pigments, and other industrial products .

Comparison with Similar Compounds

  • 4-Amino-5-bromo-2-chloropyrimidine
  • 2-Amino-4-chloropyrimidine
  • 5-Bromo-2,4-dichloropyrimidine

Comparison: 5-Bromo-4-chloropyrimidin-2-amine is unique due to the specific positioning of the bromine and chlorine atoms, which influences its reactivity and biological activity. Compared to 4-Amino-5-bromo-2-chloropyrimidine, it has a different substitution pattern that affects its interaction with biological targets. Similarly, 2-Amino-4-chloropyrimidine lacks the bromine atom, resulting in different chemical properties and reactivity .

Properties

IUPAC Name

5-bromo-4-chloropyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrClN3/c5-2-1-8-4(7)9-3(2)6/h1H,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNHIZVRENCRAPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)N)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60647975
Record name 5-Bromo-4-chloropyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1044767-99-8
Record name 5-Bromo-4-chloropyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-4-chloropyrimidin-2-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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